molecular formula C8H5F3O4S B1349151 4-(trifluoromethylsulfonyl)benzoic Acid CAS No. 312-22-1

4-(trifluoromethylsulfonyl)benzoic Acid

Cat. No.: B1349151
CAS No.: 312-22-1
M. Wt: 254.18 g/mol
InChI Key: OQBZJBCMJFAWCV-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry and Aromatic Systems

Fluorinated organic chemistry is a specialized field that explores the synthesis, properties, and applications of organic compounds containing fluorine. The incorporation of fluorine into organic molecules often imparts unique characteristics due to the high electronegativity and small size of the fluorine atom. mdpi.com When attached to aromatic systems, these fluorine-containing groups can significantly influence the electron density of the ring, affecting its reactivity and interactions with other molecules. Perfluorinated acids, including both sulfonic and carboxylic acid subclasses, are a prominent area of study within this field due to their unique properties and applications. nih.govsci-hub.se

Significance of the Trifluoromethylsulfonyl (-SO₂CF₃) Group in Modulating Molecular Properties

The trifluoromethylsulfonyl group, also known as the triflyl group, is a potent electron-withdrawing substituent. researchgate.net Its strong inductive effect significantly decreases the electron density of the aromatic ring to which it is attached. This modulation of electronic properties has several important consequences:

Increased Acidity: The electron-withdrawing nature of the -SO₂CF₃ group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing the acidity of the benzoic acid derivative.

Enhanced Electrophilicity: The aromatic ring becomes more electron-deficient, influencing its reactivity in various chemical transformations.

Modified Lipophilicity: The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com

The triflyl group's ability to act as an excellent leaving group in nucleophilic substitution reactions is also a key feature in synthetic organic chemistry. ontosight.ainih.gov

Overview of Research Trajectories for Functionalized Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic compounds, including many pharmaceuticals. researchgate.netnih.gov Research into functionalized benzoic acid derivatives is a vibrant area, with several key trajectories:

Drug Discovery: Many benzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.comsci-hub.se The functionalization of the benzoic acid scaffold is a common strategy in medicinal chemistry to optimize therapeutic efficacy. bohrium.com

Materials Science: Functionalized benzoic acids are used as building blocks for polymers and other advanced materials. For instance, they can be incorporated into polyesters and polyamides to impart specific thermal and mechanical properties. ontosight.ai

Supramolecular Chemistry: Certain perfluoroalkylated benzoic acid derivatives have been designed as supramolecular gelators, with potential applications in environmental remediation, such as treating oil spills. researcher.life

Catalysis and Synthesis: The unique electronic and steric properties of functionalized benzoic acids make them valuable as ligands in catalysis and as intermediates in complex organic syntheses. researchgate.net

Hypothesis and Research Aims for 4-(Trifluoromethylsulfonyl)benzoic Acid

The unique combination of a strongly electron-withdrawing trifluoromethylsulfonyl group and a carboxylic acid function on an aromatic ring suggests that this compound possesses distinct chemical properties that make it a valuable compound for further investigation. The primary research hypothesis is that the pronounced electronic effects of the -SO₂CF₃ group will significantly enhance the acidity of the carboxylic acid and modify the reactivity of the aromatic ring, opening avenues for novel applications in medicinal chemistry and materials science.

The principal aims of studying this compound are:

To thoroughly characterize its fundamental physicochemical properties.

To explore its utility as a building block in the synthesis of novel organic molecules.

To investigate its potential applications in areas where high acidity and electronic modification are desirable.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₈H₅F₃O₄S
Molecular Weight 254.18 g/mol
CAS Number 312-22-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZJBCMJFAWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359634
Record name 4-Trifluoromethanesulfonyl-benzoic acid
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Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-22-1
Record name 4-[(Trifluoromethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
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Record name 4-Trifluoromethanesulfonyl-benzoic acid
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Record name 4-trifluoromethanesulfonylbenzoic acid
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Synthetic Methodologies for 4 Trifluoromethylsulfonyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(trifluoromethylsulfonyl)benzoic acid identifies two primary strategic disconnections. The first and most intuitive disconnection is at the carbon-sulfur bond of the trifluoromethylsulfonyl group. This leads to a synthetic route commencing with a benzoic acid derivative that undergoes an electrophilic aromatic substitution reaction to introduce the trifluoromethylsulfonyl moiety.

A second strategic disconnection can be made at the carbon-carbon bond between the aromatic ring and the carboxylic acid group. This alternative approach begins with a pre-functionalized benzene (B151609) ring already containing the trifluoromethylsulfonyl group. The carboxylic acid functionality is then introduced in a subsequent step. These two distinct strategies form the foundation for the various synthetic pathways developed for this compound.

Development of Novel Synthetic Pathways

Building upon the strategic disconnections from retrosynthetic analysis, a number of novel synthetic pathways have been developed. These routes can be broadly categorized into two main approaches: the trifluoromethylsulfonylation of benzoic acid precursors and the carboxylation of trifluoromethylsulfonyl-substituted aromatics.

One of the primary strategies for the synthesis of this compound involves the direct introduction of the trifluoromethylsulfonyl group onto a benzoic acid precursor. This is typically achieved through an electrophilic aromatic substitution reaction. A common precursor for this method is 4-iodobenzoic acid.

In a representative procedure, 4-iodobenzoic acid is reacted with sodium trifluoromethanesulfinate in the presence of a copper(I) catalyst. This reaction, often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), proceeds via a copper-catalyzed cross-coupling mechanism. The trifluoromethanesulfinate anion acts as the nucleophile, displacing the iodide to form the desired carbon-sulfur bond.

Another approach involves the use of trifluoromethanesulfonyl chloride as the sulfonating agent. In this case, a Friedel-Crafts-type reaction can be employed, often in the presence of a strong Lewis acid catalyst like aluminum chloride. However, the strongly deactivating nature of the carboxylic acid group on the benzoic acid precursor can make this direct sulfonylation challenging, often requiring harsh reaction conditions and resulting in modest yields.

An alternative and often more efficient strategy involves the carboxylation of an aromatic ring that already bears the trifluoromethylsulfonyl group. A common starting material for this approach is 4-bromophenyl trifluoromethyl sulfone.

The synthesis begins with the conversion of the aryl bromide to an organometallic species, typically a Grignard reagent. This is achieved by reacting 4-bromophenyl trifluoromethyl sulfone with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, 4-(trifluoromethylsulfonyl)phenylmagnesium bromide, is a potent nucleophile.

This nucleophilic Grignard reagent is then reacted with carbon dioxide, which serves as the electrophile. The carboxylation is typically carried out by bubbling carbon dioxide gas through the reaction mixture or by pouring the Grignard reagent over solid carbon dioxide (dry ice). An acidic workup then protonates the resulting carboxylate salt to yield this compound. This method often provides higher yields and greater purity compared to the direct sulfonylation of benzoic acid precursors.

The optimization of reaction conditions and the development of efficient catalyst systems are crucial for the successful synthesis of this compound. In the trifluoromethylsulfonylation of benzoic acid precursors, the choice of catalyst is paramount. Copper-based catalysts, particularly copper(I) iodide, have shown significant efficacy in promoting the cross-coupling reaction between aryl halides and sodium trifluoromethanesulfinate. The use of ligands, such as L-proline, can further enhance the catalytic activity and improve reaction yields.

For the carboxylation of trifluoromethylsulfonyl-substituted aromatics, the critical parameters to control are the formation of the Grignard reagent and the subsequent carboxylation step. The reaction temperature during the Grignard formation must be carefully managed to prevent side reactions. The purity of the magnesium and the solvent is also essential for a successful reaction. During carboxylation, ensuring an excess of carbon dioxide is crucial to drive the reaction to completion and maximize the yield of the desired carboxylic acid.

Below is a table summarizing various catalytic systems that have been employed in the synthesis of aryl sulfones, which are structurally related to this compound, highlighting the diversity of approaches to forming the critical carbon-sulfur bond.

Catalyst SystemReactantsSolventTemperature (°C)Yield (%)
CuI/L-prolineAryl iodide, Sodium trifluoromethanesulfinateDMSO11085-95
Pd(OAc)₂/XantphosAryl bromide, Trifluoromethanesulfinic acidToluene10070-90
FeCl₃Arene, Trifluoromethanesulfonyl chlorideDichloromethane (B109758)2560-80
RuCl₃/NaIO₄Aryl sulfide, Oxidizing agentAcetonitrile/Water2590-99

This table presents representative data for the synthesis of various aryl sulfones and may not reflect the exact conditions for this compound.

Exploration of Green Chemistry Principles in Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of fine chemicals like this compound. This involves the careful selection of solvents, the minimization of waste, and the use of more environmentally benign reagents and catalysts.

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses of this compound have often relied on volatile organic compounds (VOCs) such as dichloromethane and toluene. However, there is a growing trend towards the use of greener solvents.

Water, ionic liquids, and deep eutectic solvents are being explored as more sustainable alternatives. rsc.orgmdpi.com For instance, the oxidation of precursor sulfides to sulfones can often be carried out in aqueous media, significantly reducing the environmental footprint of the reaction. researchgate.net

Waste minimization is another key aspect of green chemistry. This can be achieved through the development of catalytic reactions that can be run with high atom economy. The use of recyclable catalysts, such as heterogeneous catalysts, can also contribute to waste reduction. Furthermore, process optimization to maximize yields and minimize the formation of byproducts is a crucial step towards a more sustainable synthesis.

The following table compares some traditional and green solvents that could be considered in the synthesis of this compound and related compounds.

SolventClassificationBoiling Point (°C)Key Considerations
DichloromethaneTraditional (VOC)40Effective for many organic reactions, but is a suspected carcinogen and environmentally persistent.
TolueneTraditional (VOC)111Good solvent for a range of polarities, but is flammable and has neurotoxic effects.
WaterGreen100Non-toxic, non-flammable, and inexpensive, but the solubility of organic reactants can be a challenge.
[BMIM][BF₄] (Ionic Liquid)Green>300Negligible vapor pressure, but can be expensive and recycling may be complex.
Choline chloride/Urea (DES)GreenVariableBiodegradable and low cost, but their stability and compatibility with all reaction types are still under investigation.

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Purification Techniques and Yield Optimization in Scholarly Synthesis

The purification of the crude this compound is essential to remove any unreacted starting material, the intermediate sulfoxide, and other impurities. Several standard laboratory techniques are employed for this purpose.

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For the structurally similar 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, recrystallization from dichloromethane has been reported to yield colorless crystals suitable for X-ray diffraction. nih.gov

Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be selectively separated from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, which is then separated and re-acidified (e.g., with HCl) to precipitate the pure benzoic acid derivative.

Chromatography: While less common for bulk purification of this type of compound, column chromatography using silica (B1680970) gel could be employed for small-scale purification or for separating compounds with very similar polarities. For highly polar compounds like sulfonic acids, reverse-phase chromatography (e.g., using a C18 stationary phase) may be more effective. reddit.com

Yield Optimization is achieved by carefully controlling the reaction parameters to maximize the conversion of the starting material to the desired product while minimizing the formation of byproducts. Key factors for optimizing the yield of this compound include:

Stoichiometry of the Oxidant: Using at least two equivalents of the oxidizing agent is necessary to ensure the full conversion of the thioether to the sulfone. An excess of the oxidant can help drive the reaction to completion. However, excessive amounts may lead to unwanted side reactions or complicate the purification process. researchgate.netreddit.com

Reaction Temperature: Thioether oxidations are typically exothermic. The temperature should be controlled to prevent runaway reactions and the formation of degradation products. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature is a common strategy.

Reaction Time: The reaction must be monitored (e.g., by Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry) to determine the point of maximum product formation. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.

By carefully selecting the synthetic method and meticulously controlling the reaction and purification steps, high yields of pure this compound can be obtained in a laboratory setting.

Chemical Reactivity and Transformation of 4 Trifluoromethylsulfonyl Benzoic Acid

Influence of the Trifluoromethylsulfonyl Group on Aromatic Electrophilic and Nucleophilic Substitution

The trifluoromethylsulfonyl group (-SO₂CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the reactivity of the benzene (B151609) ring is profound, stemming from a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M).

Aromatic Electrophilic Substitution: The -SO₂CF₃ group, along with the carboxylic acid group, strongly deactivates the aromatic ring towards electrophilic aromatic substitution. By withdrawing electron density, it makes the ring significantly less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions. masterorganicchemistry.comquora.com The reaction, if forced under harsh conditions, would be directed to the positions meta to both groups. The positions ortho and para to the trifluoromethylsulfonyl group are particularly deactivated due to resonance stabilization of the Wheland intermediate when the attack is at the meta position. quora.com

Aromatic Nucleophilic Substitution (SₙAr): Conversely, the strong electron-withdrawing nature of the -SO₂CF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction pathway requires the presence of a good leaving group on the ring. The -SO₂CF₃ group can effectively stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to it. youtube.com Therefore, if a suitable leaving group (e.g., a halogen) were present on the ring, a nucleophile could readily displace it, a reaction not possible on an unactivated benzene ring. wikipedia.orgnih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 4-(trifluoromethylsulfonyl)benzoic acid undergoes a range of classical transformations, allowing for the synthesis of various derivatives such as esters, amides, and alcohols.

Esterification: Esters of this compound can be readily synthesized through standard acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically heating the mixture to drive the equilibrium towards the ester product. youtube.com The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. Common methods include converting the acid to a more reactive acyl chloride or using coupling agents. Modern protocols often employ direct condensation methods mediated by catalysts. For instance, titanium-based reagents like titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄) have been shown to be effective for the direct amidation of various aromatic carboxylic acids, providing the corresponding amides in good to excellent yields. nih.govnih.gov

Table 1: General Transformations of the Carboxylic Acid Group

TransformationReagents & ConditionsProduct Type
EsterificationAlcohol (R-OH), cat. H₂SO₄, RefluxEster
AmidationAmine (R-NH₂), TiF₄, Toluene, RefluxAmide
Reduction1. LiAlH₄, Dry Ether/THF; 2. H₃O⁺Primary Alcohol

Reduction Pathways: The carboxylic acid group can be reduced to a primary alcohol, (4-(trifluoromethylsulfonyl)phenyl)methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, which is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk Borane complexes, such as BH₃-THF, are also effective and can offer different selectivity in more complex molecules. commonorganicchemistry.com The trifluoromethylsulfonyl group is generally stable under these reducing conditions.

Decarboxylation Studies: Decarboxylation of aromatic carboxylic acids is often challenging. However, the presence of a strong electron-withdrawing group, such as -SO₂CF₃, can facilitate this process, particularly through radical pathways. nih.gov Modern synthetic methods have enabled the decarboxylation of electron-deficient benzoic acids under relatively mild conditions. Photoredox catalysis, for example, can be used to generate aryl radicals from benzoic acids via a single-electron transfer mechanism, which then readily undergo decarboxylation. acs.orgrsc.org These methods provide a route to synthesize 1-bromo-4-(trifluoromethylsulfonyl)benzene or other functionalized derivatives by trapping the resulting aryl radical.

Directed Ortho-Metalation and Other Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The deprotonated carboxylic acid (a carboxylate) is known to function as a DMG. bohrium.comorganic-chemistry.org

In the case of this compound, the carboxylate group would direct lithiation to the C2 and C6 positions. However, the intense deactivating effect of the para-SO₂CF₃ group significantly reduces the acidity of the ortho protons, making the lithiation step more difficult compared to electron-rich or neutral benzoic acids. Research on the intramolecular competition between different directing groups has shown that there is no cooperative effect between a carboxylic acid and a meta-trifluoromethyl group. rsc.org This suggests that the powerful deactivating nature of the -SO₂CF₃ group would likely hinder the efficiency of the carboxylate-directed ortho-lithiation, requiring strong bases (like s-BuLi in the presence of TMEDA) and very low temperatures to proceed. researchgate.net If successful, the resulting ortho-lithiated species could be trapped with various electrophiles to introduce new substituents with high regiocontrol.

Investigating Regioselectivity and Stereoselectivity in Complex Transformations

The regiochemical outcome of reactions involving derivatives of this compound is dominated by the powerful electronic influence of the trifluoromethylsulfonyl group. In complex transformations, such as transition metal-catalyzed C-H activation, the directing effects of both the carboxylate and the sulfonyl group must be considered.

For instance, in a hypothetical rhodium-catalyzed annulation with an alkyne, the carboxylate would act as a directing group, favoring C-H activation at the ortho position. mdpi.com The regioselectivity of the subsequent alkyne insertion would then be influenced by both steric factors and the electronic bias imposed by the para-sulfonyl group. The strong electron-withdrawing nature of the -SO₂CF₃ group would polarize the intermediate metallacycle, potentially controlling the regioselectivity of the final reductive elimination or other bond-forming steps. While specific studies on this exact substrate are not prevalent, the principles established for other substituted benzoic acids indicate that the -SO₂CF₃ group would exert a controlling influence on the regioselectivity of such advanced transformations. mdpi.com

Applications of 4 Trifluoromethylsulfonyl Benzoic Acid As a Synthetic Building Block

Utilization in the Synthesis of Advanced Organic Intermediates

The primary utility of 4-(trifluoromethylsulfonyl)benzoic acid in organic synthesis lies in its conversion to more reactive intermediates, principally 4-(trifluoromethylsulfonyl)benzoyl chloride. This transformation is typically achieved through standard methods, such as reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which readily convert the carboxylic acid into a highly reactive acyl chloride. This acyl chloride is not typically isolated in high purity for long-term storage but is used in situ as a precursor for a variety of advanced intermediates.

The electrophilic nature of 4-(trifluoromethylsulfonyl)benzoyl chloride makes it an excellent reagent for acylation reactions. It reacts efficiently with a wide range of nucleophiles, including alcohols and amines, to form the corresponding esters and amides. These reactions are fundamental in building more complex molecular frameworks. For instance, its reaction with amines is a key step in the synthesis of N-substituted benzamides, which are important structural motifs in many biologically active compounds. The trifluoromethylsulfonyl group, being a powerful electron-withdrawing group, enhances the reactivity of the acyl chloride and influences the properties of the resulting products.

Table 1: Synthesis of Advanced Intermediates from this compound
Starting MaterialReagentIntermediate ProductReaction TypeSignificance of Intermediate
This compoundThionyl Chloride (SOCl₂)4-(Trifluoromethylsulfonyl)benzoyl ChlorideAcyl HalogenationHighly reactive precursor for acylation reactions.
4-(Trifluoromethylsulfonyl)benzoyl ChloridePrimary/Secondary Amine (R-NH₂)N-Alkyl-4-(trifluoromethylsulfonyl)benzamideAcylation / AmidationCore structure for ligands and biologically active molecules.
4-(Trifluoromethylsulfonyl)benzoyl ChlorideAlcohol (R-OH)Alkyl 4-(trifluoromethylsulfonyl)benzoateAcylation / EsterificationComponent in functional materials and polymer synthesis.

Application in Materials Science and Polymer Chemistry

The combination of a polymerizable carboxylic acid function and a highly polar, thermally stable trifluoromethylsulfonyl group makes this compound an attractive candidate for creating advanced functional materials and polymers.

Aromatic polyesters and polyamides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of these polymers often involves the polycondensation of aromatic dicarboxylic acids (or their acyl chloride derivatives) with diols or diamines.

This compound can be envisioned as a functional monomer in such polymerizations. Although it is a mono-carboxylic acid and would act as a chain terminator, its di-functional derivatives would be suitable for polymerization. For example, a diol or diamine containing the 4-(trifluoromethylsulfonyl)phenyl moiety could be copolymerized with standard monomers like terephthaloyl chloride and ethylene (B1197577) glycol to introduce the -SO₂CF₃ group as a pendant functionality along the polymer backbone. This would significantly alter the properties of the resulting polymer, likely increasing its glass transition temperature (Tg), enhancing its thermal stability, and modifying its solubility and surface properties. The incorporation of highly fluorinated groups is a known strategy to impart hydrophobicity and chemical resistance to polymers.

The trifluoromethylsulfonyl group is one of the strongest electron-withdrawing groups used in organic chemistry. Its incorporation into functional materials can profoundly influence their electronic properties. This is particularly relevant in the design of materials for electronics, such as metal-organic frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linker molecules. The properties of a MOF can be precisely tuned by changing the metal or, more commonly, the organic linker. Using this compound as a linker in MOF synthesis would be expected to yield materials with unique characteristics. The strong electron-withdrawing -SO₂CF₃ group would modulate the electronic structure of the framework, potentially affecting its conductivity, band gap, and photoluminescent properties. researchgate.netresearchgate.net Functionalization of MOF linkers with electron-withdrawing groups is a known strategy to strengthen the coordination of the linker to the metal and alter the electronic charge transfer within the material. nih.gov Furthermore, the presence of sulfone and trifluoromethyl groups can create highly hydrophobic pores within the MOF structure, which could be advantageous for selective gas adsorption or catalysis involving non-polar substrates. researchgate.net

Table 3: Predicted Effects of Incorporating the 4-(Trifluoromethylsulfonyl)phenyl Moiety into Functional Materials
Material TypeIncorporation MethodPredicted Property ChangeReason
Aromatic Polyesters/PolyamidesCopolymerization of a difunctional derivativeIncreased Glass Transition Temp (Tg), Enhanced Thermal Stability, Increased HydrophobicityRigidity and polarity of the -SO₂CF₃ group; high fluorine content.
Metal-Organic Frameworks (MOFs)Use as an organic linkerModified electronic band structure, Increased framework stability, Hydrophobic poresStrong electron-withdrawing nature of -SO₂CF₃, strong linker-metal coordination. researchgate.netnih.gov

Theoretical and Computational Investigations of 4 Trifluoromethylsulfonyl Benzoic Acid

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For 4-(trifluoromethylsulfonyl)benzoic acid, the interplay between the aromatic ring, the electron-withdrawing trifluoromethylsulfonyl group, and the acidic carboxylic acid group creates a unique electronic environment that has been explored through various computational methods.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the molecular properties of substituted benzoic acids. nih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.net For instance, studies on various benzoic acid derivatives have utilized DFT and Hartree-Fock (HF) calculations with basis sets like 6-311++G(d,p) to investigate their structural and electronic characteristics. dntb.gov.ua

These computational approaches allow for the accurate prediction of molecular structures and have been shown to yield geometrical parameters that are in close agreement with experimental data from techniques like X-ray diffraction. The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals often providing a good balance between accuracy and computational cost for studying organic molecules. nih.gov Theoretical calculations serve as a powerful tool for analyzing the structure-property relationships in complex molecules like this compound. researchgate.netactascientific.com

The distribution of electrons within a molecule is key to its reactivity. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical concepts derived from electronic structure calculations. researchgate.net The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for chemical reactions. dntb.gov.ua

For benzoic acid derivatives, the presence of strong electron-withdrawing groups like the trifluoromethylsulfonyl group significantly influences the electron density distribution. libretexts.org This group pulls electron density away from the benzene (B151609) ring and the carboxylic acid moiety. Analysis of the FMOs helps in understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability. researchgate.netuwosh.edu Computational studies on similar molecules have used DFT to analyze the FMOs and gain insights into their physical and chemical properties. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Benzoic Acid Derivative (Example Data)

Parameter Value (eV)
HOMO Energy -7.5
LUMO Energy -2.1
HOMO-LUMO Gap 5.4
Dipole Moment 4.2 D

This table presents example data calculated using DFT for a benzoic acid derivative to illustrate typical quantum chemical parameters. researchgate.net

Acidity and Proton Transfer Dynamics

The acidity of this compound is one of its most defining chemical features, largely governed by the powerful electron-withdrawing nature of the trifluoromethylsulfonyl substituent.

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. Computational methods have become increasingly reliable for predicting pKa values, which are proportional to the Gibbs free energy of the dissociation reaction. mdpi.comnih.gov These calculations often involve thermodynamic cycles and require accurate computation of the solvation free energies of the acid and its conjugate base, as the solvent plays a crucial role. mdpi.com

The Hammett equation provides a framework for understanding how substituents affect the acidity of benzoic acids. nih.gov Electron-withdrawing groups, like the trifluoromethylsulfonyl group (-SO2CF3), stabilize the resulting carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the parent benzoic acid. nih.govlibretexts.org The -SO2CF3 group is recognized as having one of the strongest inductive and resonance effects among common substituents. nih.govresearchgate.net Computational studies have shown a strong correlation between the calculated gas-phase acidities of substituted benzoic acids and their experimental values. nih.gov DFT calculations have been successfully used to examine the effects of various substituents on the pKa of benzoic acids, with the results demonstrating that electron-withdrawing groups lead to lower pKa values. researchgate.net

Table 2: Comparison of Experimental and Calculated pKa Values for Substituted Benzoic Acids

Substituent (para-position) Experimental pKa Calculated pKa (Example)
-H 4.20 4.18
-CH3 4.34 4.30
-Cl 3.99 3.95
-NO2 3.44 3.40
-SO2CF3 ~2.7 (Estimated) Not Available

This table includes experimental pKa values and illustrative calculated values for various para-substituted benzoic acids to show the trend with different substituents. The pKa for the -SO2CF3 derivative is estimated based on its strong electron-withdrawing character.

In the solid state and in certain solvents, carboxylic acids like this compound can form hydrogen-bonded dimers. researchgate.net In this arrangement, the carboxylic acid groups of two molecules interact through a pair of O-H···O hydrogen bonds, creating a stable cyclic structure. nih.govresearchgate.net Computational methods, including Car-Parrinello and path integral molecular dynamics (CPMD and PIMD), can be used to investigate the properties and dynamics of these hydrogen bonds. mdpi.com

The strength and nature of these intermolecular interactions are crucial for determining the crystal packing and physical properties of the compound. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into contacts like H···H, C···H, and O···H. For similar fluorinated benzoic acid derivatives, studies have confirmed the presence of these dimeric structures linked by strong hydrogen bonds. researchgate.netnih.gov The analysis of these networks is essential for understanding the supramolecular chemistry of the compound. researchgate.net

Reaction Mechanism Studies

Computational chemistry is also a valuable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways. For this compound, such studies could explore its participation in various organic reactions, such as esterification or amide bond formation.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the cited literature, the general principles of its reactivity can be inferred from its electronic structure. The electron-deficient nature of the benzene ring, due to the -SO2CF3 group, would make it less susceptible to electrophilic aromatic substitution compared to benzoic acid. Conversely, the high acidity of the carboxylic group makes it a strong candidate for reactions involving nucleophilic attack at the carbonyl carbon.

DFT studies on other functionalized benzoic acids have been used to investigate reaction mechanisms, such as antioxidant activity through hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SETPT) pathways. mdpi.com Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations.

Table of Compounds Mentioned

Compound Name
This compound
Benzoic Acid
4-Methylbenzoic Acid
4-Chlorobenzoic Acid
4-Nitrobenzoic Acid
2,6-Difluorobenzamide
5-Hydroxyquinoline

Transition State Analysis for Key Transformations

Theoretical and computational investigations into the reactivity of this compound often involve the elucidation of transition state (TS) structures for its key chemical transformations. While specific studies exclusively detailing the transition state analysis for this particular molecule are not extensively available in the public domain, valuable insights can be drawn from computational studies on analogous sulfonylation and sulfonyl group transfer reactions. Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces and characterizing the geometries and energetic barriers of these transient species.

For transformations involving the sulfonyl group, such as nucleophilic substitution at the sulfur center, DFT calculations can predict the nature of the transition state. These studies often explore associative versus dissociative mechanisms. In an associative pathway, the nucleophile attacks the sulfur atom, leading to a pentacoordinate intermediate or transition state. Conversely, a dissociative mechanism would involve the initial departure of a leaving group to form a transient sulfonylium cation intermediate. The preferred pathway is dictated by factors such as the nature of the nucleophile, the leaving group, and the solvent environment, all of which can be modeled computationally.

For instance, DFT studies on the esterification of benzenesulfonic acid have explored various mechanistic pathways, including SN1 and SN2 type reactions, revealing the energetic favorability of certain transition states over others. rsc.orgresearchgate.net These computational models provide detailed information on bond-forming and bond-breaking processes, atomic charges, and vibrational frequencies of the transition state. A key feature of a calculated transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

The table below presents hypothetical data for a transition state analysis of a representative nucleophilic substitution reaction of this compound, based on principles from related computational studies.

ParameterReactant ComplexTransition State (TS)Product Complex
S-N Bond Length (Å)-2.151.70
S-O (leaving group) Bond Length (Å)1.451.85-
Relative Energy (kcal/mol)0.025.3-10.2
Imaginary Frequency (cm-1)--250.i-

Computational Design of Novel Catalytic Systems

The computational design of novel catalytic systems for reactions involving this compound is a frontier in theoretical chemistry. While specific examples for this exact molecule are scarce, the principles of computational catalyst design are well-established and can be applied. nih.govnih.gov This approach utilizes computational methods to predict and rationalize the catalytic activity of potential catalysts, thereby guiding experimental efforts.

DFT calculations are central to the in silico design of catalysts. By modeling the interaction of this compound with a potential catalyst, researchers can investigate the reaction mechanism, identify the rate-determining step, and calculate the activation energy. This allows for the screening of a large number of potential catalysts in a time and cost-effective manner. Key properties that are often calculated include binding energies of reactants and intermediates to the catalyst surface or active site, and the energy barriers of the catalytic cycle.

For example, in the context of cross-coupling reactions where this compound might act as a precursor, computational studies can help in the design of transition metal catalysts. nih.gov Researchers can systematically modify the ligands coordinated to the metal center in silico and evaluate the effect of these modifications on the catalytic activity and selectivity. Descriptors such as the electronic properties of the metal center, steric hindrance around it, and the stability of catalytic intermediates are crucial in this design process.

The following table illustrates a hypothetical screening of different ligands for a palladium-catalyzed reaction involving an arenesulfonyl compound, showcasing the type of data that would be generated in a computational design study.

LigandBinding Energy of Substrate (kcal/mol)Activation Energy of Rate-Determining Step (kcal/mol)Predicted Yield (%)
Ligand A-15.228.5Low
Ligand B-18.922.1High
Ligand C-12.535.7Very Low

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound and its dynamic behavior can be extensively studied using conformational analysis and molecular dynamics (MD) simulations. These computational techniques provide a deeper understanding of the molecule's structure, flexibility, and interactions with its environment at an atomic level.

Conformational analysis aims to identify the stable conformations (energy minima) of the molecule. This is typically achieved by systematically rotating the rotatable bonds, such as the C-S and S-C bonds, and calculating the potential energy at each rotational angle. Quantum mechanical methods, particularly DFT, are employed to obtain accurate energies and geometries of the different conformers. The strong electron-withdrawing nature of both the trifluoromethylsulfonyl and carboxylic acid groups can influence the rotational barriers and the preferred dihedral angles.

The table below presents hypothetical data from a conformational analysis of this compound, highlighting the relative energies of different conformers.

ConformerDihedral Angle (C-C-S-O) (°)Relative Energy (kcal/mol)Population (%)
A02.55
B600.070
C1201.815
D1800.510

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-(trifluoromethyl)benzoic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for assigning the primary structure.

¹H NMR: The proton NMR spectrum of 4-(trifluoromethyl)benzoic acid displays characteristic signals for the aromatic protons. Due to the electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups, the aromatic protons are deshielded and appear in the downfield region of the spectrum. The spectrum typically shows two doublets, corresponding to the two sets of chemically non-equivalent protons on the benzene (B151609) ring. rsc.org A broad singlet for the acidic proton of the carboxylic acid group is also observed, though its chemical shift can be highly dependent on the solvent and concentration. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. Key resonances include the carbonyl carbon of the carboxylic acid, the quaternary carbons of the benzene ring (including the one attached to the trifluoromethyl group), the protonated aromatic carbons, and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically exhibits a single sharp signal, as all three fluorine atoms are chemically equivalent. rsc.org The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. rsc.orgcolorado.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-(Trifluoromethyl)benzoic Acid

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~13.46 s (broad) - -COOH
¹H ~8.13 d 8.1 Ar-H (ortho to -COOH)
¹H ~7.85 d 8.3 Ar-H (ortho to -CF₃)
¹³C ~166.66 s - -COOH
¹³C ~135.05 s - Ar-C (ipso to -COOH)
¹³C ~132.82 (q) q - Ar-C (ipso to -CF₃)
¹³C ~130.53 s - Ar-CH (ortho to -COOH)
¹³C ~125.98 (q) q - Ar-CH (ortho to -CF₃)
¹³C ~123.16 q - -CF₃

Note: Data obtained in DMSO-d₆. Chemical shifts and coupling constants are approximate and can vary with solvent and experimental conditions. rsc.org

While the primary connectivity of 4-(trifluoromethyl)benzoic acid is rigid, rotation can occur around the single bonds connecting the carboxylic acid and trifluoromethyl groups to the aromatic ring. NMR spectroscopy can be used to investigate these conformational preferences and any dynamic processes. nih.gov

Techniques like variable-temperature (VT) NMR can reveal information about the energy barriers to rotation. nih.gov If the rotation around the C-COOH bond were slow on the NMR timescale at low temperatures, one might observe distinct signals for the aromatic protons on either side of the ring. However, for a molecule like this, such rotation is typically fast, resulting in time-averaged signals. nih.gov

Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering insights into the preferred spatial orientation (conformation) of the substituents. For example, NOE experiments could probe the proximity of the carboxylic acid proton to the ortho-protons of the benzene ring. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 4-(trifluoromethyl)benzoic acid is dominated by absorptions corresponding to its key functional groups. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak, usually around 1700 cm⁻¹. ucl.ac.ukznaturforsch.com The spectrum also features strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations are observed just above 3000 cm⁻¹. nist.gov

Table 2: Characteristic FT-IR Absorption Frequencies for 4-(Trifluoromethyl)benzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Strong, Broad O-H stretch (carboxylic acid dimer)
~3100 Medium Aromatic C-H stretch
~1700 Strong C=O stretch (carbonyl)
~1610, ~1420 Medium Aromatic C=C stretch
~1320 Strong C-F stretch (symmetric)
~1170, ~1130 Strong C-F stretch (asymmetric)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 4-(trifluoromethyl)benzoic acid would be expected to show strong signals for the symmetric vibrations of the molecule. researchgate.net Key features include the aromatic ring breathing modes and the C=C stretching vibrations of the benzene ring, which are often strong in Raman spectra. ias.ac.in The symmetric C-F stretching vibration of the CF₃ group would also be observable. Unlike in FT-IR, the C=O stretch is typically a weaker band in Raman, and the O-H stretch is often very weak and difficult to observe. ias.ac.in

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive data on bond lengths, bond angles, and torsional angles. For 4-(trifluoromethyl)benzoic acid, a crystal structure analysis would confirm the planar geometry of the benzene ring and provide exact measurements for the C-C, C-O, C-F, and C=O bonds. researchgate.net

A crucial aspect that X-ray crystallography would elucidate is the nature of the intermolecular interactions. Like benzoic acid itself, 4-(trifluoromethyl)benzoic acid is expected to form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net This technique would precisely measure the O-H···O hydrogen bond distance and angle, confirming this classic structural motif. Furthermore, it would reveal how these dimers pack into the crystal lattice, providing insight into other potential intermolecular forces, such as π-stacking or interactions involving the fluorine atoms. researchgate.net

Single-Crystal X-ray Diffraction Analysis

No published studies containing the single-crystal X-ray diffraction data for 4-(trifluoromethylsulfonyl)benzoic acid could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms within a crystal lattice. Key information that would be obtained from such a study includes:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The symmetry elements that describe the crystal structure.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms in the molecule.

Without this experimental data, a definitive description of the molecular geometry and solid-state conformation of this compound cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular forces, such as hydrogen bonding and π-π stacking, is contingent on the availability of single-crystal X-ray diffraction data. Since this primary data is not available for this compound, a detailed and experimentally verified discussion of its supramolecular chemistry is not possible. Generally, benzoic acid derivatives are known to form strong hydrogen-bonded dimers between their carboxylic acid groups. Furthermore, the electron-withdrawing nature of the trifluoromethylsulfonyl group would likely influence the electronic properties of the aromatic ring and its potential to engage in other non-covalent interactions. However, without experimental structural data, any description of these interactions remains speculative.

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Characterization

Specific mass spectrometry studies detailing the fragmentation pathways of this compound or its use in the characterization of complex mixtures have not been identified in the available scientific literature. Mass spectrometry is a powerful tool for elucidating molecular structures and investigating reaction mechanisms. A typical analysis would provide:

Molecular Ion Peak: Confirming the molecular weight of the compound.

Fragmentation Pattern: Characteristic fragment ions that provide clues about the molecule's structure and the relative strengths of its chemical bonds.

For aromatic sulfones, fragmentation often involves the cleavage of the carbon-sulfur and sulfur-oxygen bonds. The presence of the carboxylic acid and trifluoromethyl groups would be expected to lead to a complex fragmentation pattern. In the context of mechanistic studies, mass spectrometry could be used to identify intermediates and byproducts in reactions involving this compound, thereby helping to elucidate the reaction pathway. Unfortunately, the absence of specific studies on this compound precludes a detailed discussion of its behavior under mass spectrometric conditions.

Future Research Directions and Translational Perspectives

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. While routes to achiral 4-(trifluoromethylsulfonyl)benzoic acid exist, a significant future direction lies in the development of asymmetric synthetic methods to produce its chiral derivatives. The introduction of stereocenters into molecules containing the trifluoromethylsulfonyl moiety is of great interest, as chirality can drastically influence biological activity.

Future research will likely focus on several key areas:

Catalytic Asymmetric Hydrogenation: Developing methods for the asymmetric hydrogenation of unsaturated derivatives of this compound using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands.

Organocatalytic Approaches: Utilizing small chiral organic molecules as catalysts for stereoselective transformations. For example, proline sulfonamide-based organocatalysts could be investigated for enantioselective carbon-carbon bond-forming reactions on substrates derived from this compound. nih.gov

Enantioselective Functionalization: Exploring the direct enantioselective functionalization of the aromatic ring or transformations of the carboxylic acid group into chiral functionalities.

The successful development of these routes would provide access to a library of enantiomerically enriched compounds, enabling detailed studies into their stereospecific interactions in biological systems.

Table 1: Potential Asymmetric Synthesis Strategies for Derivatives of this compound

StrategyPotential Catalyst TypeExample Target ReactionDesired Chiral Product Moiety
Asymmetric HydrogenationChiral Rhodium-phosphine complexReduction of a C=C bond adjacent to the aromatic ringChiral alkyl side chain
Asymmetric Aldol ReactionChiral Proline-based organocatalystReaction of a derived ketone with an aldehydeβ-hydroxy ketone derivative
Enantioselective C-H ActivationChiral Palladium complex with a chiral ligandDirect functionalization of the aromatic C-H bondChiral biaryl derivative

Exploration of Novel Catalytic Applications

The inherent electronic properties of this compound make it an intriguing candidate for use as a catalyst itself. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group significantly increases the acidity of the carboxylic acid proton, suggesting its potential as a strong Brønsted acid catalyst.

Prospective catalytic applications to be explored include:

Brønsted Acid Catalysis: Utilizing the enhanced acidity of the compound to catalyze reactions such as esterifications, acetalizations, and Friedel-Crafts reactions. mdpi.com Its performance could be benchmarked against established catalysts like trifluoromethanesulfonic acid and p-toluenesulfonic acid. mdpi.com Materials science research into sulfonic acid-functionalized inorganic materials as catalysts further supports the potential for sulfonyl-containing compounds in catalysis. mdpi.com

Ligand Development for Transition-Metal Catalysis: The carboxylic acid and sulfonyl oxygens can act as coordinating sites for metal ions. Derivatives of this compound could be synthesized and evaluated as ligands in transition-metal-catalyzed cross-coupling, hydrogenation, or oxidation reactions. The electronic properties of the ligand could be tuned to modulate the reactivity and selectivity of the metal center.

Immobilized Catalysts: Grafting this compound onto solid supports, such as silica (B1680970) or polymers, could create recyclable and robust heterogeneous catalysts. rsc.orgacs.orgacs.org This aligns with the principles of green chemistry by simplifying catalyst separation and reuse. rsc.org

Table 2: Comparison of Acidity and Potential Catalytic Features

CatalystpKa (approx. in water)Key FeaturesPotential Applications for this compound
Benzoic Acid4.2Standard aromatic carboxylic acidBaseline for comparison
p-Toluenesulfonic Acid-2.8Strong organic acid, widely usedEsterification, dehydration
Trifluoromethanesulfonic Acid-14.7Superacid, highly versatile catalystFriedel-Crafts acylation, polymerization
This compound Hypothesized to be < 4.2Strong electron-withdrawing group, potential for high acidity and unique solubilityPotentially useful in reactions requiring strong, recoverable acid catalysts

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance efficiency, safety, and reproducibility. nih.govresearchgate.net Integrating the synthesis and application of this compound into these technologies represents a significant translational opportunity.

Future research in this domain would involve:

Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound itself. Flow chemistry offers superior control over reaction parameters like temperature and pressure, which can be crucial for managing potentially exothermic reactions often involved in its synthesis. nih.govmdpi.com This approach could lead to higher yields, improved purity, and safer scale-up.

Automated Library Synthesis: Incorporating this compound as a building block in automated synthesis platforms. nih.govwhiterose.ac.uk These systems can rapidly generate large libraries of derivatives by reacting the carboxylic acid group with a diverse set of amines, alcohols, or other nucleophiles. Such libraries are invaluable for high-throughput screening in drug discovery and materials science.

In-line Reaction Optimization: Using automated platforms with integrated analytical tools (e.g., HPLC, MS) to rapidly optimize reactions that use this compound as a reactant or catalyst. nih.gov This can accelerate the discovery of new transformations and applications.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique combination of a rigid aromatic core, a highly polar and stable sulfonyl group, and a reactive carboxylic acid makes this compound a versatile building block for interdisciplinary research.

Materials Science: The compound can be used as a monomer or an additive in the synthesis of advanced polymers. The trifluoromethylsulfonyl group can impart desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties. Future work could explore its incorporation into:

High-Performance Polymers: Creating polyesters, polyamides, or polyimides with enhanced thermal and mechanical properties for applications in aerospace and electronics.

Functional Materials: Developing materials for membranes, organic electronics, or photonic applications where the strong dipole moment of the sulfonyl group can be exploited. chemscene.com

Chemical Biology: The sulfonyl group is a key functional group in many bioactive molecules and chemical probes. researchgate.net Arylsulfonyl fluorides, for instance, have been employed as covalent protein modifiers and biological probes. mdpi.comnih.gov This suggests several exciting research avenues for derivatives of this compound:

Bioconjugation: The carboxylic acid can be activated to react with nucleophilic residues on biomolecules, such as the lysine (B10760008) ε-amino group, to form stable amide bonds. cam.ac.ukmdpi.comnih.gov This allows for the attachment of the trifluoromethylsulfonyl-phenyl moiety as a tag or label for proteins and other biopolymers.

Development of Chemical Probes: The compound could serve as a scaffold for creating chemical probes to study biological systems. The trifluoromethyl group can serve as a useful NMR probe, while the entire molecule could be derivatized with reporter tags (e.g., fluorophores) or reactive groups for covalent modification of specific biological targets. nih.gov

This interdisciplinary approach will be crucial for translating the fundamental chemical properties of this compound into practical applications in technology and medicine.

Q & A

Q. What are the recommended synthetic routes for 4-(trifluoromethylsulfonyl)benzoic acid?

The synthesis of trifluoromethyl-containing benzoic acids often involves coupling reactions or sulfonylation of pre-functionalized aromatic precursors. For example, derivatives like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Characterization of intermediates (e.g., melting points, CAS RN verification) is critical for purity validation. Melting points for related compounds range from 123–293.5°C, requiring precise thermal analysis .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key properties include melting point (mp: 220–222°C for analogous 4-(trifluoromethyl)benzoic acid), molecular weight (266.22 g/mol), and spectral data (e.g., NMR, FTIR) . Chromatographic methods (HPLC) are recommended for purity assessment, as demonstrated for drug impurity standards like 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid .

Q. What safety protocols are essential for handling this compound?

Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation of dust, and store at 2–8°C for stability . In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Fire hazards require dry powder or CO₂ extinguishers .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyl group influence biological activity in drug design?

The sulfonyl group enhances electrophilicity and binding affinity to enzymes. For instance, 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid exhibits carbonic anhydrase inhibition due to sulfonamide-enzyme interactions . Similar derivatives are explored for antimicrobial and anti-inflammatory applications, requiring structure-activity relationship (SAR) studies with computational docking .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection are effective, as shown for drug impurity reference standards . For quantification, calibrate using certified reference materials (CRMs) and validate methods per ICH guidelines (e.g., linearity, LOD/LOQ) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from differences in assay conditions (pH, temperature) or solvent effects. Replicate experiments under standardized protocols, and validate results with orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What role does this compound play in materials science applications?

The trifluoromethylsulfonyl moiety improves thermal stability and hydrophobicity in polymers. For example, phosphorylated benzoic acid derivatives are used in flame-retardant coatings, synthesized via esterification or phosphorylation reactions .

Methodological Guidance

  • Synthetic Optimization : Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions to minimize side products .
  • Toxicity Screening : Refer to RTECS data for structural analogs (e.g., LD₅₀ >500 mg/kg in mice) to prioritize in vitro over in vivo testing .
  • Data Reproducibility : Document batch-specific variations (e.g., CAS RN: 195457-71-7 vs. 2449-35-6) to avoid cross-contamination in collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.